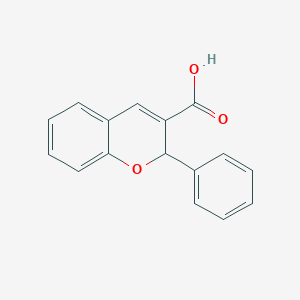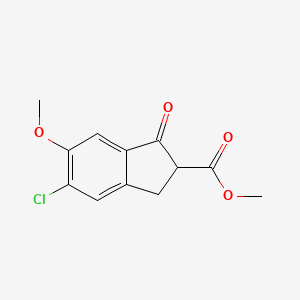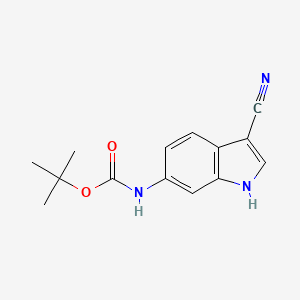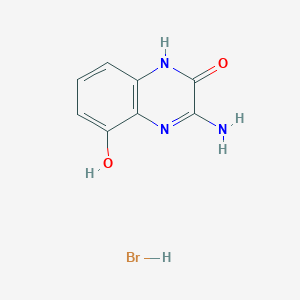
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one est un composé appartenant à la famille des quinoxalines, connue pour ses diverses activités biologiques et propriétés chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one implique généralement la fonctionnalisation de la quinoxalin-2(1H)-one en position C-3. Cela peut être réalisé par différentes méthodes, notamment des protocoles catalysés par des métaux de transition et sans métal. Par exemple, la fonctionnalisation directe en C3 des quinoxalin-2(1H)-ones par activation de la liaison C–H a été largement explorée . Les réactifs courants utilisés dans ces réactions comprennent les iodures d'alkyle, les halogénures d'aryle et divers réactifs organométalliques .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à flux continu et des conditions de réaction optimisées pour obtenir une production efficace. L'utilisation de protocoles écologiques et durables est également mise en avant dans les environnements industriels .
Analyse Des Réactions Chimiques
Types de réactions
La 7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Amines, thiols, réactifs organométalliques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoxaline-2,3-dione, tandis que les réactions de substitution peuvent produire divers dérivés de quinoxalin-2(1H)-one substitués .
Applications de la recherche scientifique
La 7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur des récepteurs.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les sondes fluorescentes
Mécanisme d'action
Le mécanisme d'action de la 7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en interagissant avec les domaines de liaison des récepteurs. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mécanisme D'action
The mechanism of action of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxalin-2(1H)-one : Le composé parent, connu pour ses diverses activités biologiques.
Quinoxalin-2(1H)-ones substituées en 3 : Composés avec divers substituants en position C-3, offrant différentes propriétés chimiques et biologiques.
Unicité
La 7-((Difluorométhyl)sulfonyl)quinoxalin-2(1H)-one est unique en raison de la présence du groupe difluorométhylsulfonyle, qui confère une réactivité chimique et une activité biologique distinctes. Ce groupe fonctionnel peut améliorer la stabilité, la solubilité et l'interaction du composé avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C9H6F2N2O3S |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
7-(difluoromethylsulfonyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O3S/c10-9(11)17(15,16)5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14) |
Clé InChI |
KODVGXQYHVIOJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)C(F)F)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)



![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)

